(R)-Canadine
Overview
Description
(R)-Canadine is a naturally occurring alkaloid found in the roots of the Phellodendron amurense (Rupr.) Schneid. tree, which is native to East Asia. It is a bitter-tasting, yellowish-brown crystalline solid that has been used for centuries in traditional Chinese medicine for its purported anti-inflammatory and anti-bacterial properties. In recent years, (R)-Canadine has been studied for its potential use in laboratory experiments, with a focus on its ability to modulate various biochemical and physiological processes.
Scientific Research Applications
Enantiomeric Purity Determination
- HPLC Methods for Canadine : A study developed two methods for determining the enantiomeric purity of canadine using High-Performance Liquid Chromatography (HPLC). One method involves physical separation of enantiomers with a chiral column, and the other uses a reverse-phase column with polarimetric detection. These methods are crucial for analyzing canadine enantiomers in pharmaceutical and medicinal research (Sánchez et al., 2014).
Pharmacological and Medicinal Importance
- Pharmacological Activities of Canadine : Canadine has been identified for its acetylcholinesterase inhibitory activity, anti-cancer, anti-microbial, anti-allergic activity, and anti-oxidant properties. This emphasizes its potential in treating various human health complications (Patel, 2021).
Myoblast Differentiation and Muscle Atrophy Protection
- Canadine in Muscle Atrophy Prevention : Research has shown that canadine from Corydalis turtschaninovii stimulates myoblast differentiation and inhibits muscle protein degradation. This suggests its potential as a protective agent against muscle atrophy, particularly in conditions like cachexia and sarcopenia (Lee et al., 2017).
Analytical and Structural Studies
- Structural and Spectroscopic Analysis of Canadine : A combined experimental and quantum chemical study of canadine has been conducted. This included infrared, Raman, UV-Vis, and theoretical studies, providing vital information for quality control of medicines and understanding drug-receptor interactions (Joshi et al., 2018).
Biosynthesis in Plants
- Transcriptomic Analysis in Papaver Somniferum : In silico transcriptomic analysis between normal and high canadine cultivars of Papaver somniferum showed differential expression of key enzymes in canadine biosynthesis. This research aids in understanding and potentially increasing the production of canadine in plants (Batchu, 2020).
properties
IUPAC Name |
(1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUIEROBZXUFA-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313477 | |
Record name | (+)-Tetrahydroberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Canadine | |
CAS RN |
2086-96-6 | |
Record name | (+)-Tetrahydroberberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Canadine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Tetrahydroberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANADINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB5J6D245F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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